Dodecyl-2-n,n-dimethylaminopropionate

transdermal drug delivery penetration enhancer comparison shed snake skin model

Dodecyl-2-n,n-dimethylaminopropionate (DDAIP; CAS 149196-89-4), also designated as N,N-Dimethyl-L-alanine dodecyl ester or NEXACT-88 (BASE), is a tertiary amine–based fatty ester with molecular formula C₁₇H₃₅NO₂ and molecular weight 285.5 g/mol. The CAS 149196-89-4 registry refers specifically to the (L)-isomer (S-configuration).

Molecular Formula C17H35NO2
Molecular Weight 285.5 g/mol
CAS No. 149196-89-4
Cat. No. B115757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl-2-n,n-dimethylaminopropionate
CAS149196-89-4
SynonymsDDAIP
DMAL 12s cpd
dodecyl 2-(N,N-dimethylamino)propionate
Molecular FormulaC17H35NO2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(C)N(C)C
InChIInChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3/t16-/m0/s1
InChIKeyHSMMSDWNEJLVRY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl-2-n,n-dimethylaminopropionate (DDAIP, CAS 149196-89-4): Transdermal Penetration Enhancer Procurement & Selection Guide


Dodecyl-2-n,n-dimethylaminopropionate (DDAIP; CAS 149196-89-4), also designated as N,N-Dimethyl-L-alanine dodecyl ester or NEXACT-88 (BASE), is a tertiary amine–based fatty ester with molecular formula C₁₇H₃₅NO₂ and molecular weight 285.5 g/mol [1]. The CAS 149196-89-4 registry refers specifically to the (L)-isomer (S-configuration) [2]. DDAIP belongs to the N,N-dimethylamino acid ester class of amphiphilic, biodegradable chemical penetration enhancers designed to reversibly disrupt stratum corneum lipid bilayers and facilitate transdermal and transbuccal drug delivery [3]. Its hydrochloride salt (DDAIP·HCl) is a white crystalline solid with a melting range of 88–93 °C, a pKa of 4.87, and water solubility up to approximately 40% w/v, properties that enable versatile formulation across aqueous and non-aqueous vehicles [1]. DDAIP is the core permeation-enhancing excipient in the clinically approved topical erectile dysfunction product Vitaros® (alprostadil cream), validating its translational utility from bench to regulated pharmaceutical use [3].

Why Dodecyl-2-n,n-dimethylaminopropionate Cannot Be Readily Substituted by Generic In-Class Penetration Enhancers


Superficially, DDAIP may appear interchangeable with other N,N-dimethylamino acid esters such as dodecyl N,N-dimethylamino acetate (DDAA) or next-generation analogs like dodecyl 6-(dimethylamino)hexanoate (DDAK), as well as with classical penetration enhancers including Azone® (laurocapram) and oleic acid. However, quantitative head-to-head evidence demonstrates that DDAIP exhibits pronounced drug-specific enhancement selectivity that cannot be predicted from structural similarity alone: DDAIP outperforms DDAK by 2.6-fold for indomethacin delivery yet is markedly inferior for theophylline, hydrocortisone, and adefovir [1]. Against its one‑carbon‑shorter analog DDAA, DDAIP delivers a 2.9‑fold higher 5-fluorouracil permeability enhancement [2]. Even within the same molecular scaffold, enantiomeric configuration produces divergent absorption enhancement in oral delivery, with R-DDAIP yielding 2.7-fold greater lansoprazole AUC than S-DDAIP [3], though transdermal activity is enantiomer-independent [1]. These data collectively establish that DDAIP occupies a narrow performance niche defined by drug‑enhancer pairing, anatomical route, and formulation salt form—no single in‑class alternative replicates its full activity profile across all applications.

Dodecyl-2-n,n-dimethylaminopropionate (DDAIP): Quantitative Head-to-Head Evidence for Differentiated Enhancer Selection


DDAIP vs Azone® and Lauryl Alcohol: Drug Flux Enhancement Ratios Across Indomethacin, Clonidine, and Hydrocortisone

In a direct head-to-head comparison using shed snake skin (Elaphe obsoleta) in Franz diffusion cells, DDAIP produced markedly higher flux enhancement than the industry-standard enhancer Azone® (laurocapram) and its own hydrolytic decomposition product lauryl alcohol for all three model drugs tested. For indomethacin, DDAIP achieved 4.7× the flux of Azone® and 7.5× that of lauryl alcohol; for clonidine, 1.7× and 3.1×; and for hydrocortisone, 2.4× and 2.8×, respectively [1]. This demonstrates DDAIP's broad superiority over the most widely referenced classical enhancer (Azone®) across acidic, basic, and neutral steroid drug classes within a single experimental framework, while also confirming that hydrolytic degradation abolishes enhancing potency.

transdermal drug delivery penetration enhancer comparison shed snake skin model

DDAIP vs DDAA, Azone®, Lauryl Alcohol & Oleic Acid: 5-Fluorouracil Skin Permeability Enhancement Rank Order

In a five-way head-to-head comparison using the same shed snake skin model, skin pretreatment with 5 μL of pure enhancer increased 5-fluorouracil (5FU) permeability by the following multiples: DDAIP 69×, dodecyl N,N-dimethylamino acetate (DDAA) 24×, Azone® 23×, lauryl alcohol 5×, and oleic acid 2× [1]. DDAIP thus outperformed its closest structural analog DDAA by 2.9-fold and the classical benchmark Azone® by 3.0-fold for this hydrophilic chemotherapeutic agent. Additionally, DDAIP exhibited rapid onset (<2 h) and sustained duration of action (≥24 h), with 5FU flux increasing >40-fold in a dose-dependent manner up to 10 μL applied volume [1]. The substitution of a single methyl group on the α-carbon of the amino acid moiety (DDAA → DDAIP) was identified as the key structural determinant of this ~3-fold activity gain.

hydrophilic drug delivery 5-fluorouracil penetration enhancer screening

DDAIP vs DDAK: Drug-Specific Enhancement Selectivity Across Four Model Drugs in Porcine Skin

In a systematic structure-activity relationship study using porcine skin and four model drugs spanning diverse physicochemical properties, DDAIP was directly compared to its linear-chain analog dodecyl 6-(dimethylamino)hexanoate (DDAK). The enhancement ratios (ER) revealed an inverted selectivity profile: DDAK was superior for theophylline (ER: DDAK 17.3 vs DDAIP 5.9; 2.9× advantage), hydrocortisone (43.2 vs 11.5; 3.8× advantage), and adefovir (13.6 vs 2.8; 4.9× advantage), whereas DDAIP was the better enhancer specifically for indomethacin (ER: DDAIP 22.8 vs DDAK 8.7; 2.6× advantage) [1]. This drug-dependent performance inversion—DDAIP excelling for the acidic NSAID indomethacin but underperforming for the phosphonate antiviral adefovir by nearly 5-fold—demonstrates that enhancer selection must be matched to the specific drug payload; no universal enhancer exists within this chemical series. No significant differences in transdermal activity were observed between (R)-, (S)-, and racemic DDAIP for any of the four drugs tested [1].

structure-activity relationship enhancement ratio porcine skin model

DDAIP HCl Salt vs Free Base, Azone® & Iontophoresis: Transbuccal Ondansetron HCl Delivery Performance

In a comparative transbuccal delivery study using porcine buccal tissue, the hydrochloride salt form (DDAIP·HCl) was directly compared to the free base DDAIP, Azone®, and Br-iminosulfurane, with iontophoresis serving as an additional benchmark. DDAIP·HCl at 5% (w/v) in water delivered a cumulative permeability of 920 μg/cm² over 24 h, compared to only 490 μg/cm² for DDAIP·HCl in propylene glycol, demonstrating a 1.9-fold vehicle effect [1]. Critically, 5% DDAIP·HCl in water alone produced a higher permeation flux (29.3 μg/cm²/h) than iontophoresis alone at 0.3 mA current intensity (22.8 μg/cm²/h), indicating that the optimized salt formulation can outperform a physical enhancement method without the need for electrical apparatus [1]. DDAIP·HCl provided significantly higher transbuccal delivery of ondansetron HCl than did the free base DDAIP, Azone®, and Br-iminosulfurane. Cytotoxicity assessment using EpiOral™ MTS demonstrated that DDAIP·HCl at ≤5% (w/v) in water did not produce significant detrimental cellular effects, and light microscopy confirmed the absence of major morphological tissue changes [1].

transbuccal drug delivery salt form optimization ondansetron

DDAIP Biodegradability: Esterase-Mediated Hydrolysis Half-Life and Enantiomer-Divergent Oral Absorption Activity

DDAIP undergoes esterase-mediated hydrolysis, with a measured in vitro half-life of 18.5 min in the presence of porcine esterase [1]. This biodegradability is a key differentiator from non-biodegradable enhancers such as Azone® and DMSO, as it predicts reduced potential for prolonged skin barrier disruption and cumulative irritation upon repeated application [2]. Notably, while transdermal activity is enantiomer-independent for (R)-, (S)-, and racemic DDAIP [1], the enantiomers diverge significantly in oral absorption enhancement: in a murine model, R-DDAIP achieved approximately 2.7× greater lansoprazole plasma AUC compared to S-DDAIP when co-administered orally at 20% (w/w) [3]. This enantiomer-specific gastrointestinal absorption effect is consistent with stereoselective interaction with biological membranes or transporters, though the transdermal route appears insensitive to chiral configuration. The combination of predictable esterase biodegradability (half-life 18.5 min) and the availability of enantiopure forms with differentiated oral activity provides formulation scientists with tunable pharmacokinetic control not available from achiral or non-biodegradable enhancer alternatives.

biodegradability esterase metabolism enantiomer selectivity

Dodecyl-2-n,n-dimethylaminopropionate (DDAIP): Evidence-Backed Application Scenarios for Formulation Scientists and Procurement Specialists


Transdermal Delivery of Acidic NSAIDs and Carboxylic Acid–Containing Drugs

DDAIP's strongest and most reproducible quantitative advantage is for acidic drugs bearing carboxylic acid moieties. The 4.7× flux advantage over Azone® and 7.5× over lauryl alcohol for indomethacin [1], combined with the 22.8-fold enhancement ratio that exceeds DDAK by 2.6× [2], establishes DDAIP as the enhancer of choice for transdermal NSAID formulations. Mechanistic studies confirm that DDAIP forms preferential hydrogen bonds between its tertiary amine and the carboxylic acid group of indomethacin, facilitating ion-pair–mediated membrane transport [3]. Formulators developing topical diclofenac, ketoprofen, ibuprofen, or other carboxylic acid drugs should prioritize DDAIP over Azone®, DDAA, or DDAK for maximum flux. The demonstrated esterase biodegradability (t₁/₂ = 18.5 min) [2] also supports repeated-dosing regimens with reduced cumulative barrier disruption risk.

Topical 5-Fluorouracil Formulations for Dermatological Oncology

For 5FU-based topical treatments of actinic keratosis, superficial basal cell carcinoma, and other skin malignancies, DDAIP's 69-fold permeability enhancement—3.0× that of Azone® (23×) and 2.9× that of DDAA (24×) [4]—provides a compelling performance rationale. The rapid onset (<2 h) and sustained action (≥24 h) [4] support once-daily application regimens. The >40-fold flux increase achievable with DDAIP dose escalation up to 10 μL [4] offers formulators a wide dynamic range for tuning drug delivery rate without changing enhancer chemistry. Procurement of high-purity DDAIP (free base or HCl salt) for 5FU combination products should be benchmarked against the 69-fold enhancement figure as the minimum expected performance metric.

Transbuccal and Sublingual Delivery Systems Using the HCl Salt Form

For non-invasive buccal or sublingual delivery of antiemetics (e.g., ondansetron), peptides, or small molecules requiring rapid systemic absorption while bypassing first-pass metabolism, DDAIP·HCl salt is the preferred form. The 5% (w/v) DDAIP·HCl aqueous formulation delivers a permeation flux (29.3 μg/cm²/h) that exceeds iontophoresis at 0.3 mA (22.8 μg/cm²/h) [5], eliminating the need for electrical devices and simplifying patient administration. DDAIP·HCl significantly outperforms both the free base DDAIP and Azone® in transbuccal delivery [5]. The water solubility of DDAIP·HCl (~40% w/v) and its pKa of 4.87 enable formulation across a range of aqueous and hydroalcoholic vehicles. Procurement specifications should stipulate the HCl salt form (CAS 259685-49-9 or 224297-43-2) with a melting range of 88–93 °C as identity and purity confirmation.

Oral Bioavailability Enhancement Using Enantiopure R-DDAIP

Emerging patent evidence indicates that enantiopure R-DDAIP enhances oral absorption of co-administered drugs approximately 2.7× more effectively than S-DDAIP, as demonstrated with lansoprazole in a murine model [6]. While this indication is less mature than the transdermal applications, it represents a differentiated procurement scenario for laboratories exploring oral permeation enhancers. Unlike conventional oral absorption enhancers (e.g., caprate, EDTA), R-DDAIP offers a stereochemically defined, biodegradable small molecule with a characterized esterase degradation pathway. Researchers investigating oral peptide delivery—including insulin co-formulations with DDAIP·HCl [7]—should consider enantiopure R-DDAIP as a potential stereoselective absorption enhancer, noting that the transdermal route shows no enantiomer preference and therefore racemic DDAIP remains adequate for topical applications [2].

Quote Request

Request a Quote for Dodecyl-2-n,n-dimethylaminopropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.